molecular formula C10H7BrN2O2 B1338810 8-(Bromomethyl)-5-nitroquinoline CAS No. 89159-94-4

8-(Bromomethyl)-5-nitroquinoline

Cat. No. B1338810
CAS RN: 89159-94-4
M. Wt: 267.08 g/mol
InChI Key: LAKZXAOBUMEYGY-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-5-nitroquinoline (BMNQ) is a synthetic compound used in scientific research. It is a member of the nitroquinoline family of compounds and has a range of applications in scientific research. BMNQ has been used in the synthesis of a wide range of biologically active compounds and has been studied extensively in both biochemical and physiological studies.

Scientific Research Applications

Synthesis of Prodrug Systems

A study by Couch et al. (2008) explored the synthesis of novel 2-aryl-5-nitroquinolines, including derivatives of 8-(bromomethyl)-5-nitroquinoline, as potential prodrug systems for bioreductive activation. These compounds were synthesized through vicarious nucleophilic substitution, followed by various chemical modifications to introduce aryl substituents and investigate their potential as prodrugs, highlighting their application in the development of new therapeutic agents Couch, G. D., Burke, P., Knox, R., & Moody, C. (2008). Tetrahedron, 64(13), 2816-2823.

Photochemical Studies

Research on 8-hydroxy-5-nitroquinoline, closely related to 8-(bromomethyl)-5-nitroquinoline, by Wang et al. (2022), delves into its photochemical behavior, emphasizing its applications in studying photo-induced reactions. This investigation provides insights into the excited-state dynamics and potential applications in photopharmacology and the development of photo-responsive materials Wang, R., Zhang, F., Pan, X., Zheng, X., Xue, J., Du, Y., & Xie, B. (2022). Physical Chemistry Chemical Physics, 25(1), 402-409.

Nucleophilic Substitution Reactions

Štefane et al. (2012) developed a method for synthesizing 8-amino analogues of nitroxoline, demonstrating the reactivity of 8-(bromomethyl)-5-nitroquinoline in nucleophilic substitution reactions. This study underscores the versatility of such compounds in chemical synthesis, particularly in creating pharmacologically relevant structures Štefane, B., Požgan, F., Sosič, I., & Gobec, S. (2012). Tetrahedron Letters, 53(14), 1964-1967.

Corrosion Inhibition

Wang et al. (2015) investigated two quinoline derivatives, including 8-nitroquinoline, for their corrosion protection effect on aluminum alloys, suggesting potential applications of 8-(bromomethyl)-5-nitroquinoline derivatives in corrosion inhibition. Their findings indicate that these compounds can form protective films on metal surfaces, contributing to materials science and engineering applications Wang, D., Yang, D., Zhang, D., Li, K., Gao, L., & Lin, T. (2015). Applied Surface Science, 357, 2176-2183.

Antimicrobial Activities

Massoud et al. (2013) synthesized and characterized Ag(I) quinoline compounds, including those with nitroquinoline derivatives, to evaluate their antimicrobial activities. Their research highlights the potential of 8-(bromomethyl)-5-nitroquinoline and its derivatives in developing new antimicrobial agents, contributing to the fight against multidrug-resistant bacteria Massoud, A., Langer, V., Gohar, Y., Abu-Youssef, M., Jänis, J., Lindberg, G., Hansson, K.-M., & Öhrström, L. (2013). Inorganic Chemistry, 52(7), 4046-4060.

properties

IUPAC Name

8-(bromomethyl)-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKZXAOBUMEYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522384
Record name 8-(Bromomethyl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Bromomethyl)-5-nitroquinoline

CAS RN

89159-94-4
Record name 8-(Bromomethyl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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